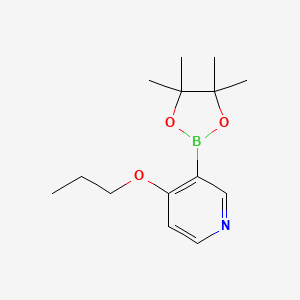

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

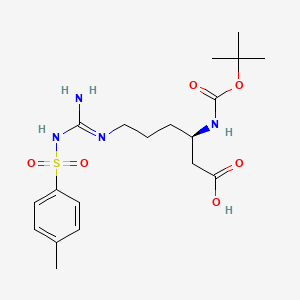

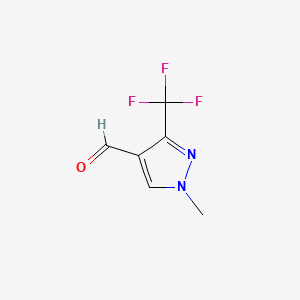

“4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a propoxy group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position . The exact structure analysis is not available in the retrieved resources .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a boiling point of 73 °C at 15 mmHg, a density of 0.912 g/mL at 25 °C, and a refractive index (n20/D) of 1.409 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Synthesis of Boric Acid Ester Intermediates

The compound has been utilized in the synthesis of boric acid ester intermediates, where its structural characteristics were confirmed through various spectroscopic methods and single crystal X-ray diffraction. These intermediates are pivotal in developing molecules with specific physicochemical properties, as demonstrated by studies on the synthesis, crystal structure, and DFT analysis of related boric acid esters (Huang et al., 2021).

Coordination Polymers

The compound's role extends to the formation of coordination polymers, as illustrated by the synthesis of a two-dimensional coordination polymer involving Cobalt(II) and an extended dipyridyl ligand. This application underscores its utility in materials science for creating structures with potentially novel properties (Al-Fayaad et al., 2020).

Analytical and Materials Science Applications

Fluorescent Probes

The compound has been explored as a building block for developing fluorescent probes, offering a pathway for detecting specific substances or ions. The synthesis of Schiff base substituents to enhance deboration reactions for hydrogen peroxide vapor detection is a notable example, highlighting its potential in creating sensitive analytical tools (Fu et al., 2016).

Electron Transport Materials

It also finds application in the synthesis of electron transport materials, demonstrating its relevance in the field of organic electronics. The efficient and practical synthesis of key intermediates for electron transport material showcases its importance in developing components for electronic devices (Xiangdong et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes . Borylation is a process that introduces a boron atom into a molecule, which can significantly alter its chemical properties and reactivity.

Mode of Action

It can be inferred from related compounds that it may interact with its targets (such as arenes) through a process called borylation . This process involves the transfer of a boron atom from the boron-containing compound to the target molecule, resulting in a new bond formation.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-6-9-17-12-7-8-16-10-11(12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKCQXQKMPQOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744916 |

Source

|

| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1351994-80-3 |

Source

|

| Record name | 4-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)